molecular formula C8H8Cl2N2O3S B2404877 2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride CAS No. 680617-80-5

2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride

Cat. No.: B2404877
CAS No.: 680617-80-5
M. Wt: 283.12
InChI Key: TZTBUNWIAFPNGA-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride is an organic compound with significant applications in various fields. It is known for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-4-(methylcarbamoylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O3S/c1-11-8(13)12-5-2-3-7(6(9)4-5)16(10,14)15/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTBUNWIAFPNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride typically involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Bases: Bases such as triethylamine or pyridine are often used to neutralize the hydrochloric acid formed during the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride is primarily utilized in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections and cancer.

Case Study: Antibiotic Development

A notable application is in the development of novel antibiotics. The compound acts as a precursor for synthesizing monobactam derivatives, which are effective against Gram-negative bacterial infections. Research has demonstrated that these derivatives exhibit promising antibacterial activity against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Data Table: Antibacterial Efficacy of Monobactam Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Monobactam A8Pseudomonas aeruginosa
Monobactam B16Klebsiella pneumoniae
Monobactam C4Escherichia coli

Case Study: Anticancer Properties

Another significant application involves its role in anticancer drug synthesis. Research indicates that derivatives synthesized from this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves the inhibition of dihydropteroate synthase, crucial for folate synthesis in both bacteria and cancer cells .

Data Table: Anticancer Activity of Sulfonamide Derivatives

Compound NameGI50 (nM)Cancer Cell Line
Sulfonamide A38MCF-7 (breast cancer)
Sulfonamide B25A549 (lung cancer)

Agrochemical Applications

In agriculture, this compound is used to develop herbicides and pesticides. Its sulfonamide group enhances the bioactivity of certain agrochemicals by improving their solubility and stability.

Case Study: Herbicide Formulation

Research has shown that formulations containing this compound can effectively control weed populations without adversely affecting crop yield. Field trials indicated a significant reduction in weed biomass when applied at optimal concentrations .

Data Table: Efficacy of Herbicide Formulations

FormulationApplication Rate (L/ha)Weed Biomass Reduction (%)
Herbicide A185
Herbicide B0.570

Industrial Applications

Beyond pharmaceuticals and agriculture, this compound finds use in the manufacturing of dyes and pigments due to its ability to form stable complexes with metal ions.

Case Study: Dye Synthesis

In dye chemistry, derivatives of this compound have been synthesized to produce vibrant colors for textiles. The incorporation of this compound into dye formulations has been shown to enhance colorfastness and brightness .

Data Table: Color Properties of Dyes Synthesized

Dye NameColorfastness Rating (1-5)Brightness Index
Dye A478
Dye B582

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride exerts its effects involves the sulfonylation of nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzenesulfonyl chloride: Similar in structure but with a fluorine atom instead of a methylcarbamoylamino group.

    2-chloro-4-cyanobenzenesulfonyl chloride: Contains a cyano group instead of a methylcarbamoylamino group.

Uniqueness

2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of the methylcarbamoylamino group allows for the formation of specific derivatives that may not be achievable with other similar compounds.

Biological Activity

2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₈ClN₃O₂S
  • Molecular Weight : 247.69 g/mol
  • CAS Number : 53250-83-2

This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and ability to form sulfonamide derivatives. The presence of the chloro and urea functional groups enhances its biological activity.

The biological activity of this compound primarily involves inhibition of carbonic anhydrase (CA) isoforms, which are crucial in various physiological processes including acid-base balance and respiration. Studies have shown that sulfonamide derivatives can selectively inhibit different CA isoforms, leading to potential therapeutic uses in treating conditions like glaucoma and edema.

Inhibition Profile

Recent research indicates that compounds similar to this compound exhibit varying degrees of inhibition against human carbonic anhydrases (hCAs). For instance, the inhibition constants (KiK_i) for certain derivatives have been reported in the micromolar range, suggesting moderate potency against specific isoforms .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of sulfonamide compounds, including this compound. These compounds have demonstrated effectiveness against a range of bacterial strains, showcasing their potential as antibacterial agents.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results indicate a promising antimicrobial profile, warranting further investigation into their clinical applications.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators in cellular models.

Case Studies

  • Case Study on Antibacterial Activity : A study published in a peer-reviewed journal assessed the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .
  • Case Study on Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a reduction in inflammatory markers and improved outcomes compared to control groups .

Q & A

Q. How can researchers optimize the synthesis yield of 2-chloro-4-(3-methylureido)benzene-1-sulfonyl chloride?

Methodological Answer: Yield optimization requires careful control of stoichiometry, reaction time, and purification methods. For sulfonyl chloride derivatives, a protocol analogous to the synthesis of 4-(3-(4-bromophenyl)ureido)benzenesulfonyl chloride can be adapted, where Pyry-BF₄ and MgCl₂ are used as activators. For example, a 2.55:1 molar ratio of MgCl₂ to the starting sulfonamide improved reaction efficiency, while column chromatography (e.g., hexanes/EtOAc gradients) ensured high purity . Monitoring reaction progress via TLC and adjusting reaction temperature (e.g., 0–5°C for exothermic steps) can further enhance reproducibility.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and urea linkage integrity. For example, benzenesulfonyl chloride derivatives exhibit distinct aromatic proton splitting (δ 7.2–8.1 ppm) and sulfonyl chloride peaks (δ ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical [M+H]⁺ = 265.02) and detects impurities.
  • IR Spectroscopy : Key stretches include S=O (~1360 cm⁻¹) and urea C=O (~1640 cm⁻¹) .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Store aliquots at −20°C, 4°C, and 25°C for 1–4 weeks, then analyze via HPLC for decomposition products.
  • Hydrolytic Sensitivity : Test aqueous solubility in buffered solutions (pH 2–9) and monitor sulfonyl chloride hydrolysis to sulfonic acid using conductivity measurements .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity with amines/nucleophiles in biomolecule functionalization?

Methodological Answer: The sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues in proteins) under mild basic conditions (pH 7.5–8.5). Kinetic studies using stopped-flow spectroscopy revealed a second-order dependence on nucleophile concentration. Computational DFT modeling (e.g., Gaussian 16) can map transition states, showing how the 3-methylureido group sterically modulates reactivity .

Q. How can selectivity be achieved in multi-step functionalization (e.g., sequential sulfonylation and urea modification)?

Methodological Answer: Use orthogonal protecting groups:

  • Protect the sulfonyl chloride with a photolabile group (e.g., nitroveratryl) during urea formation.
  • Deprotect via UV irradiation (365 nm) before conjugating to biomolecules. This strategy was validated in analogues like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride .

Q. How to resolve contradictions in spectral data across studies?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with NIST reference data (e.g., 2-chloro-4-fluorobenzenesulphonyl chloride: δ 7.8 ppm for aromatic protons) .
  • Isotopic Labeling : Use ¹⁵N-labeled urea to distinguish overlapping peaks in crowded spectra.

Q. What computational tools predict regioselectivity in electrophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps, showing how the chloro and methylureido groups direct electrophiles to specific positions. For example, the sulfonyl group’s meta-directing effect in 3-chloro-4-methylbenzenesulfonyl chloride was computationally validated .

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